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molecular formula C2H8O2S B8458052 Dimethylsulfoxide water CAS No. 56955-12-5

Dimethylsulfoxide water

Cat. No. B8458052
M. Wt: 96.15 g/mol
InChI Key: PGXWDLGWMQIXDT-UHFFFAOYSA-N
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Patent
US07084159B2

Procedure details

A solution of 2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester in DMSO:water (10:1) was stirred at 120° C. for 2 hours. The reaction mixture was partitioned between ether and 1N HCl, the organic phase was dried with MgSO4 and the solvent removed under reduced pressure.
Name
2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH:5]([C:14]#[N:15])[C:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])C>CS(C)=O.O>[CH:8]1([C:6](=[O:7])[CH2:5][C:14]#[N:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)C1CCCCC1)C#N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ether and 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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